3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
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Description
“3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C19H12F2N4O . It has a molecular weight of 350.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to an imidazo[1,2-a]pyrimidin-2-yl group . The benzamide group is further substituted with two fluorine atoms at the 3rd and 4th positions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 350.3 g/mol . It has a topological polar surface area of 59.3 Ų and a complexity of 508 . It has one hydrogen bond donor and five hydrogen bond acceptors .Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to inhibit the activity ofSARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
Mode of Action
It is believed to interact with its targets via a domino Knoevenagel-intramolecular Michael reaction sequence , creating three new bonds (two C–C, two C–N and one C–O) and two rings in a single step .
Biochemical Pathways
The compound is thought to affect the phosphatidylinositol-3-kinases (PI3K) pathway . PI3K are lipid kinases that catalyse phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase. This regulates various cellular functions including cell proliferation, growth, and differentiation .
Pharmacokinetics
The compound’s molecular formula isC20H14F2N4O , with an average mass of 364.348 Da and a monoisotopic mass of 364.113556 Da .
Result of Action
The compound exhibits AIE properties as well as an intriguing mechanofluorochromism . After a short-time grinding, the blue emitting in a solid-state fluorophores (with maxima around 438 nm) changed their emission color to sky blue with a maxima near 450 nm .
Properties
IUPAC Name |
3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c1-12-3-4-13(18-11-26-8-2-7-23-20(26)25-18)10-17(12)24-19(27)14-5-6-15(21)16(22)9-14/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNNSYHTPNSYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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